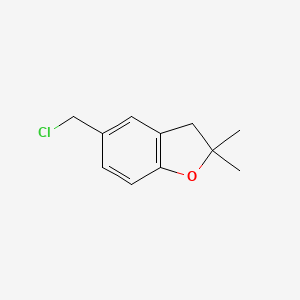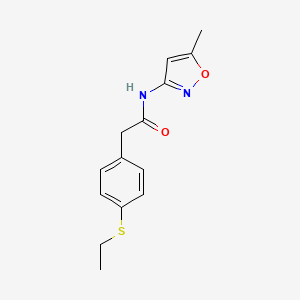
N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a novel synthetic molecule that appears to be structurally related to a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss similar compounds with potential antitumor and antibacterial properties. These compounds are characterized by the presence of a 1,3,4-thiadiazole moiety, a piperazine ring, and various benzyl substituents, which are known to influence the biological activity of these molecules.
Synthesis Analysis
The synthesis of related compounds involves the use of aminothiourea and carbon disulfide as starting materials, followed by reactions with various benzyl halides to introduce the benzylthio moiety. The final step typically involves the coupling of the thiadiazole with a piperazine derivative to form the acetamide linkage. The synthesis is likely to involve multiple steps, including condensation, substitution, and amidation reactions. The precise synthesis of "this compound" would follow a similar synthetic route with appropriate modifications to incorporate the 4-fluorobenzyl and 4-methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using techniques like 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis. These techniques provide detailed information about the molecular framework, including the nature of the substituents and the confirmation of the thiadiazole and piperazine rings. The presence of fluorine and methoxy substituents in the compound of interest would be expected to influence the electronic distribution and potentially the conformation of the molecule, which could be elucidated through these analytical methods .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the acetamide, thiadiazole, and piperazine functionalities. The thiadiazole ring is known for its electron-withdrawing properties, which could affect the reactivity of adjacent functional groups. The piperazine ring could engage in hydrogen bonding and other non-covalent interactions, which might be relevant in the biological activity of the compound. The fluorine atom on the benzyl group could also influence the reactivity through inductive effects and by stabilizing adjacent anionic intermediates in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would include their solubility in various solvents, melting points, and stability under different conditions. The presence of the benzyl and piperazine groups could confer a degree of lipophilicity, while the thiadiazole might contribute to the compound's overall polarity. The fluorine and methoxy substituents would further modulate these properties. These characteristics are important for the compound's bioavailability and its interaction with biological targets .
Biological Activity
Although the specific biological activity of "this compound" is not provided, related compounds have demonstrated significant antitumor and antibacterial effects. For instance, certain benzylthio-thiadiazole acetamides have shown potent antiproliferative activity against cancer cell lines and the ability to induce apoptosis and cell cycle arrest. Others have exhibited inhibitory effects against bacterial pathogens and antiviral activity against tobacco mosaic virus. These activities suggest that the compound may also possess similar biological properties, which would be worth investigating through in vitro and in vivo studies .
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Medicinal Chemistry
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in a plethora of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. For example, specific piperazine derivatives have shown potential as central nervous system (CNS) agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamines, as well as agents for pain relief and imaging applications (A. Rathi et al., 2016).
1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus and its derivatives represent an important class of fused heterocycles, showing a wide range of biological activities. These compounds, including those synthesized by reacting 2-amino-5-aryl/alkyl-1,3,4-thiadiazole with other active moieties, have demonstrated antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The design of these compounds often aims to address solubility challenges, a major hurdle in developing effective medicinal agents (B. K. Tiwary et al., 2016).
Antimycobacterial Activity of Piperazine and Its Analogues
Piperazine and its analogues have been highlighted for their antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine makes it a crucial building block in designing potent anti-TB molecules, emphasizing the importance of structure-activity relationships (SAR) in the development of safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Wirkmechanismus
Target of action
Compounds with a piperazine moiety are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes . The specific target would depend on the other functional groups present in the molecule.
Mode of action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the activation or inhibition of the target, depending on the specific interactions between the compound and the target .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is a GPCR, the compound could affect signaling pathways downstream of the GPCR, such as the cAMP/PKA pathway or the phosphatidylinositol pathway .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body, but the presence of other functional groups could affect the compound’s metabolism and excretion .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. This could range from changes in cell signaling to alterations in gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S2/c1-30-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21-25-26-22(32-21)31-15-20(29)24-14-16-2-4-17(23)5-3-16/h2-9H,10-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWBRZHKJAOUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)


![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)


